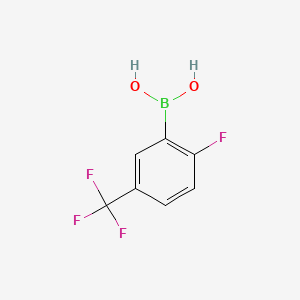
(4-ベンジルオキシフェノキシ)フェニルメタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-(Benzyloxy)phenoxy)phenyl)methanol: is an organic compound with the molecular formula C20H18O3 It is characterized by the presence of a benzyloxy group attached to a phenoxy group, which is further connected to a phenylmethanol moiety
科学的研究の応用
Chemistry: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It can be used as a scaffold for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, (2-(4-(Benzyloxy)phenoxy)phenyl)methanol is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol typically involves the reaction of 4-(benzyloxy)phenol with 2-bromobenzyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Compounds with substituted nucleophiles.
作用機序
The mechanism of action of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups allow the compound to bind to enzymes or receptors, modulating their activity. The phenylmethanol moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
- (2-(4-Methoxyphenoxy)phenyl)methanol
- (2-(4-Hydroxyphenoxy)phenyl)methanol
- (2-(4-Chlorophenoxy)phenyl)methanol
Comparison: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. Compared to (2-(4-Methoxyphenoxy)phenyl)methanol, the benzyloxy group provides additional steric bulk and potential for π-π interactions. In contrast to (2-(4-Hydroxyphenoxy)phenyl)methanol, the benzyloxy group is less reactive, making the compound more stable under certain conditions. Compared to (2-(4-Chlorophenoxy)phenyl)methanol, the benzyloxy group is less electron-withdrawing, affecting the compound’s reactivity and binding properties.
特性
IUPAC Name |
[2-(4-phenylmethoxyphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-14-17-8-4-5-9-20(17)23-19-12-10-18(11-13-19)22-15-16-6-2-1-3-7-16/h1-13,21H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNFMNLYCIZMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377084 |
Source


|
| Record name | {2-[4-(benzyloxy)phenoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449778-82-9 |
Source


|
| Record name | {2-[4-(benzyloxy)phenoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)
![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)








